molecular formula C8H11Cl2N3O5 B2520861 2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride CAS No. 2361665-49-6

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B2520861
CAS No.: 2361665-49-6
M. Wt: 300.09
InChI Key: OUQKILWESMOVAN-UHFFFAOYSA-N
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Description

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride is a complex organic compound that features a pyridine ring substituted with a hydroxyl and nitro group

Preparation Methods

The synthesis of 2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of an amino group and subsequent hydroxylation. The final product is then converted to its dihydrochloride salt form. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitro groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with varying substituents. For example:

    2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride: This compound has a quinoline ring instead of a pyridine ring.

    2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound features an indole ring. The uniqueness of 2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5.2ClH/c9-5(8(13)14)1-4-2-6(11(15)16)7(12)10-3-4;;/h2-3,5H,1,9H2,(H,10,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQKILWESMOVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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